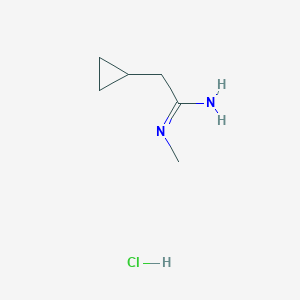
3-Formylphenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylphenyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C14H8Cl2O3 and a molecular weight of 295.12 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringC1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=O . This indicates that the compound contains a benzene ring with a formyl group, an ester group, and two chlorine atoms. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources . These properties would typically be determined through laboratory analysis.Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Remediation
Chemicals similar to "3-Formylphenyl 2,4-dichlorobenzoate" could be studied for their environmental impact, including persistence, bioaccumulation, and toxicity. For instance, the degradation pathways and environmental fate of chlorinated compounds are significant for assessing ecological risks and developing remediation strategies (Islam et al., 2017). These studies could inform environmental monitoring programs and the design of more environmentally benign alternatives.
Advanced Materials and Chemical Sensing
Research into compounds with specific functional groups can lead to the development of novel materials or chemical sensors. For example, studies on fluorescent chemosensors based on certain phenolic compounds highlight the potential for creating sensitive detection systems for metal ions and other analytes (Roy, 2021). "this compound" could similarly be investigated for its utility in developing new chemosensors or materials with unique optical properties.
Pharmacology and Biomedical Research
While excluding direct applications in drug use and dosage, research on chemical compounds often explores their potential as precursors or components in drug design and development. The pharmacological properties of structurally related compounds, such as their role in modulating biological pathways or as carriers for drug delivery systems, are of interest (Naveed et al., 2018). Although "this compound" was not directly mentioned, its structural features might offer insights into potential biomedical applications.
Synthesis and Chemical Reactivity
The synthesis and reactivity of complex organic molecules, including those with dichlorobenzoate groups, are fundamental aspects of organic chemistry research. Studies on the synthesis techniques, reaction mechanisms, and functionalization of similar compounds provide a basis for developing new synthetic methodologies or improving existing ones (Sevrain et al., 2017). Such research could be applicable to "this compound", exploring its potential in organic synthesis and material science.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 3-Formylphenyl 2,4-dichlorobenzoate are not specified in the available resources. Given its use in proteomics research , potential future directions could include further investigation into its biochemical properties and potential applications in biomedical research.
Eigenschaften
IUPAC Name |
(3-formylphenyl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-10-4-5-12(13(16)7-10)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEOOFCETKEGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2471114.png)
![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)


![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2471121.png)



![[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate](/img/structure/B2471129.png)

![2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide](/img/structure/B2471131.png)

![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol](/img/structure/B2471133.png)